Introduction: Strategic Importance in Medicinal Chemistry
Introduction: Strategic Importance in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-5-chlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-5-chlorobenzoate is an aromatic carboxylic acid ester that has emerged as a pivotal structural motif in modern drug discovery and organic synthesis.[1] Its unique arrangement of an amino group, a chloro substituent, and an ethyl ester on a benzene ring provides a versatile scaffold for building more complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an invaluable starting material for synthesizing compounds with potential therapeutic applications, including allosteric enhancers of receptors and agents with relaxant effects on biological tissues.[1] This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, providing a foundational resource for professionals in the field.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a molecule are fundamental to its behavior in chemical reactions and biological systems. Ethyl 2-amino-5-chlorobenzoate (CAS No: 63243-75-4) is defined by its molecular formula, C₉H₁₀ClNO₂, and a molecular weight of 199.63 g/mol .[1][2]
Structural Identifiers
The precise arrangement of atoms is unambiguously represented by various chemical notation systems, which are critical for database searches and structural verification.[1]
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IUPAC Name: ethyl 2-amino-5-chlorobenzoate
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SMILES: CCOC(=O)C1=C(C=CC(=C1)Cl)N[1]
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InChI: InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3[1]
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InChIKey: XWWBMLMEVRIPSX-UHFFFAOYSA-N[1]
Physicochemical Data
The physical properties of Ethyl 2-amino-5-chlorobenzoate dictate its handling, storage, and behavior in various solvent systems. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63243-75-4 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | Data varies; typically a defined range for similar compounds | [1] |
| Solubility | Generally soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |
| Stability | Sensitive to light and moisture. | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. The key spectroscopic data for Ethyl 2-amino-5-chlorobenzoate are outlined below.
| Technique | Key Signals and Assignments | Source |
| ¹H NMR | δ ~1.35 (t, 3H, CH₃), δ ~4.30 (q, 2H, CH₂), δ ~5.80 (s, 2H, NH₂), δ ~6.50 (d, 1H, ArH), δ ~7.25 (dd, 1H, ArH), δ ~7.95 (d, 1H, ArH) | [1] |
| Infrared (IR) | ~3470 & 3370 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O ester stretch), ~1590 cm⁻¹ (C=C aromatic), ~760 cm⁻¹ (C-Cl bend) | [1] |
| Mass Spectrometry (MS) | Major fragments at m/z 199 [M]⁺, 154 [M-OC₂H₅]⁺, 136 [M-CO₂C₂H₅]⁺ | [1] |
Synthesis Protocols
The most common and efficient synthesis of Ethyl 2-amino-5-chlorobenzoate is through the acid-catalyzed esterification of its corresponding carboxylic acid. This method, known as Fischer-Speier esterification, is a robust and scalable process.[3]
Fischer-Speier Esterification Workflow
The diagram below illustrates the workflow for the synthesis of Ethyl 2-amino-5-chlorobenzoate from 2-amino-5-chlorobenzoic acid.
Caption: Fischer-Speier esterification workflow for Ethyl 2-amino-5-chlorobenzoate.
Step-by-Step Experimental Protocol
This protocol is intended for qualified laboratory personnel. Appropriate personal protective equipment (PPE) must be worn at all times.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which serves as both reactant and solvent.[3]
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Catalyst Addition: While stirring the solution at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
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Expert Insight: The addition is exothermic and may cause the transient precipitation of the aminobenzoic acid salt. Slow addition is crucial to control the temperature.
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Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.
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Trustworthiness Check: Effervescence (CO₂ evolution) will occur. Ensure the addition is done slowly and in a well-ventilated fume hood to prevent overflow.
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Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).
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Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
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Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield pure Ethyl 2-amino-5-chlorobenzoate.
Chemical Reactivity
The reactivity of Ethyl 2-amino-5-chlorobenzoate is governed by its three primary functional groups: the aromatic amino group, the ethyl ester, and the chloro substituent. This trifunctional nature allows for selective chemical modifications, making it a versatile synthetic intermediate.[1]
Caption: Key chemical reactions of Ethyl 2-amino-5-chlorobenzoate.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-amino-5-chlorobenzoic acid.[1] This reaction is fundamental for subsequent modifications at the carboxyl group.
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Reactions of the Amino Group: The nucleophilic amino group can participate in a wide range of reactions, including acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities.
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Substitution Reactions: The amino group can undergo nucleophilic substitution under specific conditions.[1] The electron-donating nature of the amino group and the electron-withdrawing nature of the chloro and ester groups also influence electrophilic aromatic substitution on the benzene ring.
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Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield amines using standard reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.[1]
Applications in Drug Development
The true value of Ethyl 2-amino-5-chlorobenzoate lies in its role as a key building block for pharmacologically active compounds.
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Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of more complex molecules.[1][4] The parent acid, 2-amino-5-chlorobenzoic acid, is used to synthesize PAK4 inhibitors and intermediates for drugs like Diazepam.[4] The presence of the chlorine atom is particularly significant, as chlorinated compounds are prevalent in a large number of FDA-approved drugs, often enhancing pharmacokinetic properties.[5]
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Scaffold for Biologically Active Molecules: Its derivatives have been investigated for a range of therapeutic effects. For instance, related structures have shown potential as allosteric enhancers at the A1 adenosine receptor, suggesting applications in treating cardiac and inflammatory diseases.[1] Furthermore, relaxant properties observed in similar compounds indicate potential for managing respiratory conditions like asthma.[1]
Safety and Handling
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While specific GHS data for the ethyl ester is not detailed in the provided results, data for the closely related methyl ester and parent acid provide a strong basis for hazard assessment.
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GHS Hazard Classification (Inferred): Based on related compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]
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Precautionary Measures:
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Handling: Use in a well-ventilated area or fume hood.[7][8] Avoid breathing dust/fumes and prevent contact with skin, eyes, and clothing.[7][9] Wear appropriate PPE, including gloves and safety goggles.[9][10]
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Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect from light and moisture.[1][7][11]
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First Aid: In case of contact, wash skin immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7][9] If inhaled, move to fresh air.[7][9] Seek medical attention if symptoms persist.[7][8]
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References
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PubChem. (n.d.). Ethyl 5-amino-2-chlorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
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Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Retrieved from [Link]
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PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
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